molecular formula C14H13N B3033082 1,7-dimethyl-9H-carbazole CAS No. 78787-78-7

1,7-dimethyl-9H-carbazole

Cat. No.: B3033082
CAS No.: 78787-78-7
M. Wt: 195.26 g/mol
InChI Key: JDYXUXQFJAPJGX-UHFFFAOYSA-N
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Description

1,7-Dimethyl-9H-carbazole is an aromatic heterocyclic organic compound with the molecular formula C₁₄H₁₃N It is a derivative of carbazole, which consists of a tricyclic structure with two benzene rings fused on either side of a five-membered nitrogen-containing ring

Safety and Hazards

1,7-Dimethyl-9H-carbazole is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and is suspected of causing cancer . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Mechanism of Action

Target of Action

Carbazole derivatives, including 1,7-dimethyl-9H-carbazole, have been found to interact with a variety of biological targets. They have been shown to interfere with the activity of crucial enzymes involved in disease progression, such as topoisomerases . These enzymes play a key role in DNA replication and transcription, and their inhibition can lead to cell death, making them a target for anticancer drugs .

Mode of Action

Carbazole derivatives are known to act as dna intercalating agents . This means they can insert themselves between the base pairs of the DNA helix, disrupting its structure and function. This can inhibit DNA replication and transcription, leading to cell death .

Biochemical Pathways

Carbazole derivatives have been found to affect various biochemical pathways. For instance, they have been shown to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism . These effects can have a significant impact on the pathogenesis and development of diseases like diabetes .

Pharmacokinetics

It is known that carbazole derivatives exhibit high gastrointestinal absorption and are permeable to the blood-brain barrier . They are also substrates for P-glycoprotein, a protein that pumps foreign substances out of cells . These properties can influence the compound’s bioavailability and distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the specific targets and pathways it affects. For instance, by inhibiting topoisomerases and intercalating into DNA, it can induce cell death, potentially making it useful as an anticancer agent . By modulating carbohydrate metabolism and reducing oxidative stress, it could also have therapeutic effects in diabetes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Furthermore, factors such as pH, temperature, and the presence of other substances can affect its interaction with its targets and its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dimethyl-9H-carbazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Bucherer carbazole synthesis is a well-known method that uses a naphthol and an aryl hydrazine to form carbazole derivatives . Another method involves the palladium-catalyzed tandem reaction of anilines and 1,2-dihaloarenes under microwave irradiation .

Industrial Production Methods

Industrial production of this compound typically involves the use of efficient catalytic systems to ensure high yields and purity. The use of magnetically recoverable palladium nanocatalysts supported on green biochar has been reported to be effective in the one-pot synthesis of carbazole derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

1,7-dimethyl-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-9-6-7-11-12-5-3-4-10(2)14(12)15-13(11)8-9/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYXUXQFJAPJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC(=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50229300
Record name 9H-Carbazole, 1,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50229300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78787-78-7
Record name 9H-Carbazole, 1,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078787787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Carbazole, 1,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50229300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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